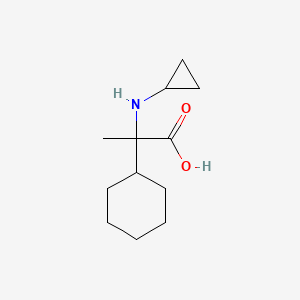

2-cyclohexyl-N-cyclopropylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclohexyl-N-cyclopropylalanine (2-CHCPA) is an amino acid derivative that has been studied extensively in the scientific community due to its potential applications in drug design, biochemistry, and physiology. This compound is synthesized using a combination of cyclohexylalanine and cyclopropylalanine, and has been found to possess unique properties that distinguish it from other amino acid derivatives.

Applications De Recherche Scientifique

Study of N-Heterocyclic Carbenes

Although not directly related to 2-cyclohexyl-N-cyclopropylalanine, N-heterocyclic carbenes, which also feature a divalent carbon atom within a nitrogen heterocyclic system, have seen a tremendous increase in utilization across several disparate fields . It’s possible that similar compounds could also have diverse applications.

Synthesis of Cyclopropane-containing Natural Products

Cyclopropane-containing natural products have been synthesized using innovative synthetic strategies . While 2-cyclohexyl-N-cyclopropylalanine is not directly mentioned, it’s possible that it could be used in similar synthetic strategies given its cyclopropane group.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-cyclohexyl-N-cyclopropylalanine is the enzyme α-isopropylmalate synthase (α-IMPS), which catalyzes the rate-limiting step in the biosynthetic pathway of l-leucine .

Mode of Action

2-cyclohexyl-N-cyclopropylalanine inhibits α-IMPS, thereby disrupting the biosynthesis of l-leucine . This inhibition can lead to a decrease in the production of l-leucine, an essential amino acid for protein synthesis.

Biochemical Pathways

The inhibition of α-IMPS by 2-cyclohexyl-N-cyclopropylalanine affects the l-leucine biosynthesis pathway . This pathway is crucial for protein synthesis and cell growth. By inhibiting this pathway, 2-cyclohexyl-N-cyclopropylalanine can potentially affect protein synthesis and cell growth.

Result of Action

The inhibition of α-IMPS by 2-cyclohexyl-N-cyclopropylalanine can lead to a decrease in the production of l-leucine, potentially affecting protein synthesis and cell growth . This could have significant effects at the molecular and cellular levels, potentially leading to growth inhibition.

Propriétés

IUPAC Name |

2-cyclohexyl-2-(cyclopropylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-12(11(14)15,13-10-7-8-10)9-5-3-2-4-6-9/h9-10,13H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARSWQPCCKWKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)

![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)